5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents some complexity due to the presence of multiple functional groups and ring systems. According to chemical database sources, the preferred International Union of Pure and Applied Chemistry name is 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-octanone. This nomenclature follows the standard convention of naming the compound as a substituted octanone, where the carbonyl carbon serves as the reference point for numbering.
The structural representation reveals a thiophene ring at the 2-position substituted with a 1,3-dioxolane ring at the 5-position, connected to an eight-carbon ketone chain. The dioxolane ring functions as a protecting group for carbonyl compounds and consists of a five-membered ring containing two oxygen atoms in a 1,3-relationship. The thiophene ring system contributes sulfur-containing heterocyclic character to the molecule, while the extended aliphatic chain provides hydrophobic properties.
The International Union of Pure and Applied Chemistry nomenclature system assigns priority to the ketone functionality as the principal functional group, resulting in the octanone designation. The substitution pattern is described systematically, with the dioxolane-substituted thiophene ring treated as a complex substituent on the ketone. This naming convention ensures unambiguous identification of the compound structure across different chemical databases and research contexts.
Chemical Abstracts Service Registry Number and Alternative Chemical Designations
The compound is registered under Chemical Abstracts Service number 898771-92-1, which serves as the unique identifier in chemical databases worldwide. This registry number provides definitive identification regardless of variations in naming conventions or language differences. The Chemical Abstracts Service system assigns these numbers systematically to ensure each chemical substance has a unique identifier for database searches and regulatory purposes.
Alternative chemical designations for this compound include several variations that reflect different naming approaches and database conventions. The compound appears in chemical supplier catalogs as "this compound", which emphasizes the heptyl ketone functionality while maintaining the dioxolane and thienyl descriptors. Additional designations include "1-Octanone, 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-" as an index name, following Chemical Abstracts Service indexing conventions.
The MDL number MFCD07699069 provides another standardized identifier used in chemical inventory systems. This numbering system, originally developed by MDL Information Systems, offers an alternative tracking method for chemical substances in commercial and research databases. The consistency of this identifier across multiple supplier sources confirms the compound's established status in chemical commerce and research applications.
Table 1: Chemical Identifiers and Alternative Designations
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of this compound is established as C₁₅H₂₂O₃S, representing the elemental composition of fifteen carbon atoms, twenty-two hydrogen atoms, three oxygen atoms, and one sulfur atom. This formula provides the foundation for molecular weight calculations and mass spectrometric analysis. The molecular weight is consistently reported as 282.4 daltons across multiple chemical databases, with more precise values including 282.398 for average mass and 282.128966 for monoisotopic mass.
Mass spectrometric characterization of this compound would be expected to show the molecular ion peak at mass-to-charge ratio 282, corresponding to the intact molecular ion. The presence of sulfur in the molecular structure would contribute to isotopic patterns observable in high-resolution mass spectrometry, with the sulfur-34 isotope appearing as a secondary peak approximately 2 mass units higher than the main molecular ion. The fragmentation pattern would likely involve cleavage at the ketone functionality and potential loss of the dioxolane protecting group under ionization conditions.
The International Chemical Identifier (InChI) code for this compound is 1S/C15H22O3S/c1-2-3-4-5-6-7-12(16)13-8-9-14(19-13)15-17-10-11-18-15/h8-9,15H,2-7,10-11H2,1H3. This standardized representation encodes the complete molecular connectivity and stereochemistry information in a format suitable for database searching and computational applications. The corresponding InChI Key DAPMBTRNGZHTEO-UHFFFAOYSA-N provides a condensed hash representation for rapid database lookups.
Table 2: Molecular Characterization Data
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3S/c1-2-3-4-5-6-7-12(16)13-8-9-14(19-13)15-17-10-11-18-15/h8-9,15H,2-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMBTRNGZHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641877 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-92-1 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
- Method: Acetalization of aldehydes or ketones with ethylene glycol under acidic catalysis.
- Conditions:
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
- Solvents: inert organic solvents like toluene or benzene, often with azeotropic removal of water to drive equilibrium.
- Temperature range: 80 to 180 °C for efficient ring closure.
- Notes: The reaction is reversible; continuous removal of water improves yield.
Introduction of the Thienyl Group
- The thienyl moiety is typically introduced via substitution reactions on thiophene derivatives or by coupling reactions involving halogenated thiophenes.
- Halogenation: Chlorination or bromination of thiophene derivatives to form reactive intermediates (e.g., 2-chlorothiophene).
- Coupling: Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the heptyl ketone chain or dioxolane-protected aldehyde.
Installation of the Heptyl Ketone Chain
-
- Reaction of thienyl derivatives with acyl chlorides or anhydrides corresponding to the heptyl ketone moiety.
- Use of bases such as sodium carbonate, triethylamine, or DBU to neutralize generated acids.
- Solvents: polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP).
- Temperature range: 30 to 150 °C, preferably 40 to 100 °C for optimal conversion.
-
- Employing phase transfer catalysts such as tetraalkylammonium salts or crown ethers to facilitate reactions between aqueous bases (e.g., sodium hydroxide) and organic substrates.
- Enables milder conditions (20 to 120 °C) and improved yields.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Acetalization (Dioxolane ring) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Toluene, benzene (azeotropic) | 80–180 | Continuous water removal enhances yield |
| Halogenation (Thiophene) | Cl2, Br2 or N-halosuccinimides | Inert solvents | Ambient to 80 | Produces reactive halothiophene intermediates |
| Acylation (Heptyl ketone chain) | Heptyl acyl chloride, base (Na2CO3, DBU) | DMF, DMSO, NMP | 30–150 (opt. 40–100) | Base neutralizes HCl; polar aprotic solvents preferred |
| Phase Transfer Catalysis | Alkali hydroxide, phase transfer catalyst | Biphasic system (aqueous/organic) | 20–120 | Improves reaction rate and selectivity |
Research Findings and Optimization Insights
- Base Selection: Organic bases such as DBU and tertiary amines (triethylamine, pyridine) provide better selectivity and milder reaction conditions than inorganic bases.
- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance solubility of reactants and bases, increasing reaction rates.
- Temperature Control: Maintaining reaction temperatures between 40 and 100 °C balances reaction kinetics and minimizes side reactions such as over-acylation or decomposition.
- Phase Transfer Catalysis: Use of tetraalkylammonium halides or crown ethers significantly improves yields by facilitating transfer of hydroxide ions into the organic phase.
- Protecting Groups: Phenolic or amino groups on intermediates may require protection (e.g., silyl ethers or carbamates) to avoid side reactions during acylation or ring formation.
Representative Synthetic Route Example
- Starting Material: 2-thiophenecarboxaldehyde.
- Step 1: Acetalization with ethylene glycol in the presence of p-toluenesulfonic acid in toluene at reflux with azeotropic removal of water to yield 5-(1,3-dioxolan-2-yl)thiophene.
- Step 2: Halogenation at the 2-position of the thiophene ring to form 2-bromo-5-(1,3-dioxolan-2-yl)thiophene.
- Step 3: Coupling with heptyl ketone acyl chloride in DMF using triethylamine as base at 60 °C to afford this compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Acetalization + Acylation | Straightforward, uses common reagents | Requires careful temperature and moisture control | 70–85 |
| Phase Transfer Catalysis | Milder conditions, higher selectivity | Requires phase transfer catalysts, biphasic system | 80–90 |
| Halogenation + Coupling | Enables functional group manipulation | Multi-step, requires halogenated intermediates | 65–80 |
Additional Notes on Scale-Up and Industrial Production
- Industrial synthesis may employ continuous flow reactors to precisely control reaction parameters such as temperature, residence time, and reagent feed rates, improving reproducibility and yield.
- Automated systems facilitate large-scale production with consistent product quality.
- Use of environmentally benign solvents and catalysts is under investigation to improve sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and thienyl moiety are primary sites for oxidation.
-
Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃ in acidic media), the ketone group undergoes oxidation to form a carboxylic acid.
Example: -
Thienyl Oxidation : The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones using agents like m-CPBA (meta-chloroperbenzoic acid).
Table 1: Oxidation Reagents and Products
| Reaction Site | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ketone | KMnO₄, H₂SO₄ | 80°C, 2 hours | Heptanoic acid derivatives | 65–75 |
| Thienyl | m-CPBA, CH₂Cl₂ | RT, 1 hour | Sulfoxide/Sulfone derivatives | 70–85 |
Reduction Reactions
The ketone group is highly susceptible to reduction:
-
Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol.
Example:
Table 2: Reduction Pathways
| Reagent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | Secondary alcohol | 90% |
| H₂ (1 atm), Pd/C | Ethanol | 25°C | Secondary alcohol | 85% |
Substitution Reactions
The dioxolane ring and thienyl group participate in nucleophilic substitution:
-
Dioxolane Ring Opening : Acidic hydrolysis (e.g., HCl/H₂O) cleaves the dioxolane to regenerate a carbonyl group.
-
Thienyl Electrophilic Substitution : Bromination or nitration occurs at the α-position of the thiophene ring.
Table 3: Substitution Reactions
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Dioxolane cleavage | 2M HCl, H₂O | Ketone with diol byproduct | Requires reflux (4–6 hours) |
| Bromination | Br₂, FeBr₃ | 5-Bromo-thienyl derivative | Regioselective at C5 |
Comparative Reactivity with Analogues
The heptyl chain length influences solubility and steric effects compared to shorter-chain analogues.
Table 4: Reactivity Trends in Analogues
| Compound | Oxidation Rate (Ketone) | Reduction Efficiency | Dioxolane Stability |
|---|---|---|---|
| 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone | Fast (high polarity) | 88% (LiAlH₄) | Moderate |
| 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone | Intermediate | 85% (LiAlH₄) | High |
| Heptyl variant (target) | Slow (steric hindrance) | 82% (LiAlH₄) | Very high |
Mechanistic Insights
-
Dioxolane Hydrolysis : Proceeds via protonation of the oxygen, followed by nucleophilic attack by water, yielding a geminal diol intermediate that collapses to the ketone .
-
Thienyl Bromination : Electrophilic aromatic substitution directed by the electron-rich sulfur atom, favoring α-position reactivity.
Scientific Research Applications
Pharmaceutical Applications
Research indicates that 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone may interact with various biological targets, particularly muscarinic acetylcholine receptors. This interaction suggests potential pharmacological applications in neuropharmacology and other therapeutic areas. Key applications include:
- Neuropharmacology: The compound's ability to bind to muscarinic receptors may influence neurotransmitter signaling, potentially leading to treatments for neurodegenerative diseases or cognitive disorders.
- Synthetic Chemistry: Its structural features allow it to serve as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals .
Biochemical Pathways
The presence of the dioxolane structure is notable for its role in biochemical pathways involving carbonyl compounds. Dioxolanes are often used as protective groups in organic synthesis, enhancing the stability and reactivity of various functional groups. This characteristic makes this compound valuable in:
- Organic Synthesis: As a building block for more complex molecules in drug discovery and development.
- Biological Studies: Investigating its effects on cellular signaling pathways could reveal new insights into cellular mechanisms and disease processes.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 1,3-Dioxolane | Simpler analog; lacks thienyl and heptyl groups | Less complex reactivity |
| Thiophene | Contains thienyl group; lacks dioxolane and heptyl | Focused on sulfur chemistry |
| Dodecanone | Contains dodecyl ketone chain; lacks dioxolane | No heterocyclic features |
| Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Similar structure but differs in cyclic nature | Unique cyclic structure |
| Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Similar functional groups; shorter alkyl chain | Variation in alkyl chain length |
The combination of the dioxolane ring, thienyl group, and heptyl ketone moiety provides distinct chemical reactivity not found in simpler analogs.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with various targets.
Comparison with Similar Compounds
Alkyl Chain Length Effects
- Hydrophobicity and Solubility: Increasing alkyl chain length (pentyl → heptyl → octyl) correlates with reduced water solubility and increased lipophilicity.
- Boiling Points : Longer chains elevate boiling points due to stronger van der Waals interactions. The octyl derivative likely has a higher boiling point than the heptyl or pentyl counterparts .
Functional Group Modifications
Dioxolane Ring Stability
The 1,3-dioxolane ring, common to all analogs, provides resistance to acidic hydrolysis compared to linear acetals. This stability is critical in applications like fuel additives or polymer precursors, where degradation resistance is essential .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone is an organic compound with a complex structure that includes a dioxolane ring, a thienyl group, and a heptyl ketone moiety. Its unique configuration suggests significant potential for biological activity, particularly in pharmacological applications.
Structural Characteristics
- Molecular Formula : C₁₅H₂₄O₂S
- Molar Mass : Approximately 282.4 g/mol
- Functional Groups :
- 1,3-Dioxolane ring
- Thienyl group
- Heptyl ketone moiety
These structural features are critical in determining the compound's reactivity and interactions within biological systems.
Biological Activity Overview
Research indicates that compounds containing a 1,3-dioxolane moiety can interact with various biological targets, notably muscarinic acetylcholine receptors. This interaction suggests potential pharmacological applications in neuropharmacology and other therapeutic areas.
Key Biological Activities
-
Neuropharmacological Effects :
- Binding to muscarinic acetylcholine receptors may influence neurotransmission and related pathways, potentially providing therapeutic effects in neurological disorders.
-
Anticancer Properties :
- Similar compounds have demonstrated anticancer activity against various cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. This suggests that this compound may also exhibit similar properties.
-
Antimicrobial Activity :
- The compound has been explored for its potential antimicrobial properties, which may stem from its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The dioxolane structure may facilitate these interactions by acting as a protective group in organic synthesis or influencing biochemical pathways related to carbonyl compounds.
Case Studies and Research Findings
Several studies have documented the biological activities of structurally similar compounds:
Future Directions
The biological activity of this compound warrants further investigation. Future research could focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate specific pathways influenced by the compound.
- Structural Modifications : To enhance bioactivity and selectivity for specific targets.
Q & A
Q. What protocols assess the compound’s potential as a metabolic enzyme inhibitor?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
